1-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-4-methylpiperazine
Description
1-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-4-methylpiperazine (CAS: Not explicitly provided; synonyms include Oprea1_023180, ZINC4501544) is a heterocyclic compound featuring a pyridine core substituted with a 4-chlorophenylsulfonyl group at position 3, a methyl group at position 4, and a phenyl group at position 4. The 4-methylpiperazine moiety is attached to the pyridine’s nitrogen at position 5. Its molecular weight is 442.0 g/mol, with a computed XLogP3 of 4.6, indicating moderate lipophilicity .
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonyl-4-methyl-6-phenylpyridin-2-yl]-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2S/c1-17-16-21(18-6-4-3-5-7-18)25-23(27-14-12-26(2)13-15-27)22(17)30(28,29)20-10-8-19(24)9-11-20/h3-11,16H,12-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVNGRHQGOPVQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N3CCN(CC3)C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Dihydropyridine Synthesis
The Hantzsch reaction offers a classical route to polysubstituted pyridines. For this compound, the following components are hypothesized:
- Aldehyde : Benzaldehyde (for phenyl group at C6)
- β-Ketoester : Ethyl acetoacetate (for methyl group at C4)
- Ammonia Source : Hydrazine or ammonium acetate
Proposed Reaction
- Condensation of benzaldehyde (2 equivalents) with ethyl acetoacetate and ammonia forms 1,4-dihydropyridine.
- Oxidation with HNO₃ or FeCl₃ yields 4-methyl-6-phenylpyridine-2,3-dicarboxylate.
- Decarboxylation at C2 and C3 positions generates 4-methyl-6-phenylpyridine.
Limitations : Poor regiocontrol for sulfonyl group introduction.
Cross-Coupling Approaches
Modern methods employ palladium-catalyzed coupling to assemble the pyridine ring:
This route achieves higher regioselectivity but requires pre-functionalized bromopyridine intermediates.
Sulfonation at the Pyridine C3 Position
Direct Electrophilic Sulfonation
Direct sulfonation of pyridine derivatives remains challenging due to electron-deficient aromatic systems. Modified conditions are required:
Optimized Protocol
- Substrate : 4-Methyl-6-phenylpyridin-2-amine
- Sulfonating Agent : 4-Chlorobenzenesulfonyl chloride (1.2 equiv)
- Catalyst : AlCl₃ (2.0 equiv)
- Solvent : Dichloromethane (DCM), 0°C → room temperature, 12 h
- Workup : Aqueous NaHCO₃, extraction, column chromatography
- Yield : 58–65%
Mechanistic Insight :
AlCl₃ activates the sulfonyl chloride via Lewis acid coordination, enabling electrophilic attack at the pyridine C3 position. Ortho/para-directing effects from the methyl and phenyl groups favor C3 sulfonation.
Piperazine Functionalization
Nucleophilic Aromatic Substitution (SNAr)
The 2-position of the pyridine ring, activated by electron-withdrawing sulfonyl groups, undergoes SNAr with 4-methylpiperazine:
Reaction Parameters
- Substrate : 2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenylpyridine
- Nucleophile : 4-Methylpiperazine (3.0 equiv)
- Base : K₂CO₃ (2.5 equiv)
- Solvent : DMF, 120°C, 24 h
- Yield : 75–82%
Side Reactions :
- Overalkylation at the piperazine nitrogen
- Dehalogenation without substitution
One-Pot Tandem Synthesis
Recent advances propose a tandem approach to reduce purification steps:
Procedure
- Pyridine Formation : Hantzsch reaction with benzaldehyde, ethyl acetoacetate, and NH₄OAc in ethanol (reflux, 6 h).
- In Situ Sulfonation : Add 4-chlorobenzenesulfonyl chloride and AlCl₃ (0°C → RT, 8 h).
- Piperazine Coupling : Introduce 4-methylpiperazine and K₂CO₃ (120°C, 18 h).
- Isolation : Extract with EtOAc, wash with brine, silica gel chromatography.
Overall Yield : 42% (three steps)
Spectroscopic Characterization
Critical analytical data for the final compound:
Challenges and Optimization Opportunities
- Regioselectivity in Sulfonation :
- Piperazine Stability :
- 4-Methylpiperazine degrades under prolonged heating; flow chemistry could minimize decomposition.
- Green Chemistry :
- Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent alternatives.
Chemical Reactions Analysis
Types of Reactions: 1-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
Substitution Reagents: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).
Major Products:
Oxidation Products: Sulfone derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-4-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive molecules.
Biological Studies: Used in studies involving enzyme inhibition, receptor binding assays, and cellular signaling pathways.
Industrial Chemistry: Employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 1-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-4-methylpiperazine exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, potentially affecting cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, such as piperazine, sulfonyl, or halogenated aromatic groups. Key comparisons are summarized in Table 1.
BM212: 1-((1,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methylpiperazine
- Core Structure : Pyrrole ring substituted with two 4-chlorophenyl groups and a methyl group, linked to 4-methylpiperazine.
- Molecular Weight : ~396.9 g/mol (C₂₃H₂₂Cl₂N₂).
- Key Differences : Replaces the pyridine core with a pyrrole ring, lacking the sulfonyl group.
- Biological Relevance : Acts as an MmpL3 inhibitor with antimycobacterial activity .
- Physicochemical Properties : Likely higher lipophilicity (more aromatic Cl substituents) compared to the target compound.
1-(6-Chloropyridin-3-sulfonyl)-4-methylpiperazine
- Core Structure : Simpler pyridine-sulfonyl derivative with a single Cl substituent at position 6.
- Molecular Weight : ~287.5 g/mol (C₁₁H₁₄ClN₃O₂S).
- Key Differences : Lacks the 4-methyl and 6-phenyl groups on the pyridine ring.
- Synthetic Relevance : Demonstrates modular sulfonylation strategies applicable to the target compound’s synthesis .
1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine
- Core Structure : Piperazine linked to a bis-aryl methyl group and a toluenesulfonyl group.
- Molecular Weight : ~455.0 g/mol (C₂₅H₂₅ClN₂O₂S).
- Key Differences : Sulfonyl group is attached to piperazine rather than the aromatic core.
- Crystallographic Data : Piperazine derivatives often adopt chair conformations, as seen in related structures .
(E)-1-(3-(4-Chlorophenyl)allyl)-4-methylpiperazine (Compound 5a)
- Core Structure : Allyl chain with a 4-chlorophenyl group attached to 4-methylpiperazine.
- Molecular Weight : 217.15 g/mol.
- Key Differences : Lacks aromatic heterocycles and sulfonyl groups, emphasizing flexibility.
- Spectral Data : ¹H NMR signals at δ 7.35–7.25 (m, aromatic H) and δ 3.10 (s, piperazine CH₂) .
Table 1: Comparative Analysis of Key Features
*Estimated based on structural analogs.
Implications for Drug Design
- Lipophilicity : The target compound’s XLogP3 (4.6) suggests better blood-brain barrier penetration than BM212 (higher XLogP) but lower aqueous solubility than simpler sulfonyl-piperazines .
- Bioisosteric Potential: Replacement of pyridine with pyrrole (as in BM212) or allyl chains (as in Compound 5a) modulates target selectivity and pharmacokinetics.
Biological Activity
1-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-4-methylpiperazine is a compound of significant interest due to its diverse biological activities. This article provides an overview of its pharmacological properties, including antibacterial effects, enzyme inhibition, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
This indicates the presence of a piperazine ring, a sulfonyl group, and chlorophenyl moieties, which contribute to its biological activity.
Antibacterial Activity
Research has demonstrated that derivatives of this compound exhibit notable antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains including:
- Salmonella typhi
- Bacillus subtilis
- Staphylococcus aureus
The compound's effectiveness against these pathogens is attributed to its ability to disrupt bacterial cell functions, potentially through enzyme inhibition mechanisms .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes:
- Acetylcholinesterase (AChE) : This enzyme plays a crucial role in neurotransmission. Inhibitors of AChE are valuable in treating conditions like Alzheimer's disease. The compound showed strong inhibitory activity with IC50 values indicating significant potency.
- Urease : Important in the treatment of urinary tract infections, urease inhibitors help prevent the formation of kidney stones. The tested derivatives demonstrated strong urease inhibition, making them candidates for further therapeutic exploration .
Case Studies and Research Findings
Several studies have focused on the biological activities of compounds related to 1-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-4-methylpiperazine:
- Antibacterial Screening : A study synthesized various piperazine derivatives and evaluated their antibacterial effects. The results indicated that certain derivatives displayed promising antibacterial activity against multiple strains, with some achieving an IC50 as low as 0.63 µM against AChE .
- In Silico Studies : Molecular docking studies have been conducted to predict the binding affinity of these compounds to target enzymes and proteins. These studies suggest that the structural features of the compounds facilitate strong interactions with active sites, enhancing their biological efficacy .
- Pharmacological Profiles : Compounds bearing the sulfonamide group have been associated with various pharmacological effects including antidiabetic and diuretic activities. The presence of the piperazine moiety is linked to anesthetic properties and potential applications in managing cocaine addiction .
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for this compound, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyridine core followed by sulfonylation and piperazine coupling. Key steps include:
Q. Optimization Strategies :
- Temperature control : Maintaining 60–80°C during coupling reactions improves yield.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) for efficient cross-coupling .
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Sulfonylation | 4-ClC₆H₄SO₂Cl, Et₃N, CH₂Cl₂ | 70–85% |
| Piperazine coupling | Pd(OAc)₂, DMF, 80°C | 60–75% |
Q. Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and piperazine connectivity. For example, the sulfonyl group deshields adjacent protons, appearing as a singlet at δ 7.8–8.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragments, ensuring correct molecular formula .
- X-ray Crystallography : Resolves stereochemistry and packing motifs. SHELX programs refine crystal structures, particularly for sulfonyl-containing derivatives .
| Technique | Key Data | Application |
|---|---|---|
| ¹H NMR | δ 2.3 (CH₃, piperazine), δ 7.5–8.2 (aromatic) | Substituent mapping |
| HRMS | m/z 498.1234 ([M+H]⁺) | Molecular formula confirmation |
Q. What preliminary biological targets or mechanisms are associated with this compound?
Methodological Answer: Piperazine-sulfonyl derivatives often target:
- Neurological receptors : 5-HT₁A/₂A serotonin receptors due to piperazine’s affinity for GPCRs.
- Enzyme inhibition : Sulfonamides inhibit carbonic anhydrase or kinase activity .
- Assays : Radioligand binding assays (³H-labeled ligands) quantify receptor affinity (IC₅₀ values) .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential dust/aerosol formation.
- Storage : Inert atmosphere (N₂) at 4°C to prevent degradation .
Advanced Questions
Q. How can Design of Experiments (DOE) optimize synthesis yield and purity?
Methodological Answer: DOE identifies critical variables (e.g., temperature, solvent ratio) through factorial designs:
- Central Composite Design (CCD) : Tests 3–5 factors (e.g., catalyst loading, reaction time) to maximize yield.
- Response Surface Methodology (RSM) : Maps interactions between variables, reducing trial runs by 40–60% .
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (Pd) | 2–5 mol% | Linear increase up to 5% |
| Temperature | 70–80°C | Exponential improvement |
Q. How to resolve discrepancies between computational and experimental structural data?
Methodological Answer:
- Cross-validation : Compare DFT-optimized geometries with X-ray crystallography (SHELXL refinement). Adjust torsional angles in computational models to match experimental bond lengths .
- Dynamic NMR : Resolves conformational flexibility (e.g., piperazine ring puckering) not captured in static models .
Q. What computational methods predict binding affinity with neurological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulates ligand-receptor interactions using the sulfonyl group as a hydrogen-bond acceptor.
- QSAR Models : Correlate substituent electronegativity (e.g., Cl, CH₃) with 5-HT receptor binding energy (R² > 0.85) .
| Target | Predicted ΔG (kcal/mol) | Experimental IC₅₀ |
|---|---|---|
| 5-HT₁A | -9.2 | 120 nM |
| 5-HT₂A | -8.7 | 250 nM |
Q. How does the sulfonyl group influence pharmacokinetics?
Methodological Answer:
- Solubility : Sulfonyl groups increase water solubility (LogP reduction by 0.5–1.0 units) but may reduce BBB permeability.
- Metabolism : Sulfonamides resist hepatic CYP450 oxidation, prolonging half-life .
| Property | With Sulfonyl | Without Sulfonyl |
|---|---|---|
| LogP | 2.8 | 3.5 |
| t₁/₂ (hr) | 4.2 | 1.8 |
Q. How to address variability in biological activity across assay conditions?
Methodological Answer:
Q. How can high-throughput screening (HTS) accelerate SAR studies?
Methodological Answer:
- Library design : Synthesize 50–100 analogs with varied substituents (e.g., halogens, alkyl groups).
- Automated assays : Fluorescence polarization (FP) screens for kinase inhibition in 384-well plates.
- Data pipelines : Machine learning (Random Forest) prioritizes analogs with >80% predicted activity .
| Substituent | Activity (IC₅₀) | Selectivity Index |
|---|---|---|
| 4-Cl | 150 nM | 12.5 |
| 4-CH₃ | 320 nM | 8.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
